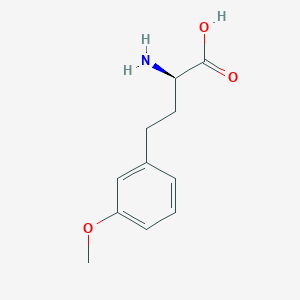
(R)-a-Amino-3-methoxybenzenebutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-α-Amino-3-methoxybenzenebutanoic acid is a chiral amino acid derivative characterized by the presence of an amino group, a methoxy-substituted benzene ring, and a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-methoxybenzaldehyde and a suitable amino acid precursor.
Key Steps:
Industrial Production Methods
Industrial production methods often involve:
Enzymatic Resolution: Using enzymes to selectively produce the ®-enantiomer.
Asymmetric Synthesis: Employing chiral catalysts to favor the formation of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group or the amino group.
Reduction: Reduction reactions can target the carboxylic acid group to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, particularly at the methoxy position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve strong nucleophiles like sodium methoxide or Grignard reagents.
Major Products
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a precursor in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Protein Engineering: Utilized in the design of novel proteins with enhanced properties.
Medicine
Drug Development: Explored as a potential therapeutic agent due to its unique structural features.
Pharmacokinetics: Investigated for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The methoxy group and the amino acid moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved often include:
Signal Transduction: Modulating signaling pathways in cells.
Metabolic Pathways: Affecting metabolic processes through enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
(S)-α-Amino-3-methoxybenzenebutanoic acid: The enantiomer of the compound, with different biological activities.
3-Methoxybenzylamine: Lacks the butanoic acid chain but shares the methoxybenzene structure.
4-Methoxyphenylalanine: Similar in structure but with a different substitution pattern on the benzene ring.
Uniqueness
®-α-Amino-3-methoxybenzenebutanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and a methoxy-substituted benzene ring. This combination of features makes it particularly valuable in asymmetric synthesis and as a potential therapeutic agent.
Properties
IUPAC Name |
(2R)-2-amino-4-(3-methoxyphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-9-4-2-3-8(7-9)5-6-10(12)11(13)14/h2-4,7,10H,5-6,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOJABVYJADWNP-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CC[C@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
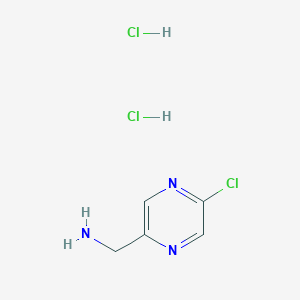
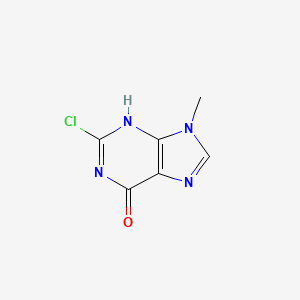
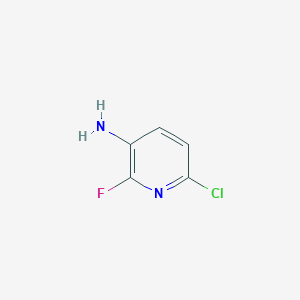
![3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B8012885.png)
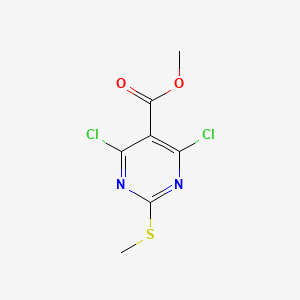
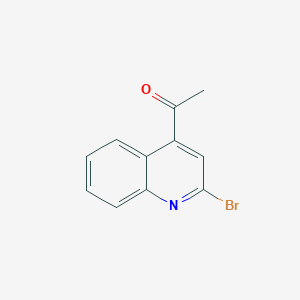
![4-(Chloromethyl)benzo[b]thiophene](/img/structure/B8012903.png)
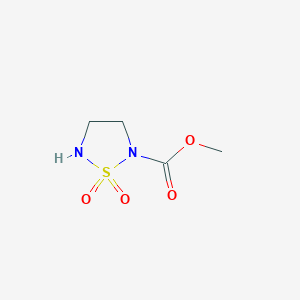
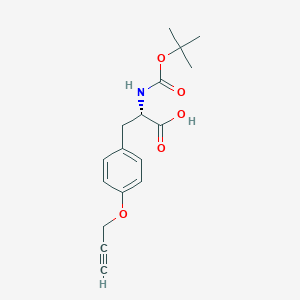
![(3S,5R,6S)-2-(hydroxymethyl)-6-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]oxane-3,4,5-triol](/img/structure/B8012935.png)
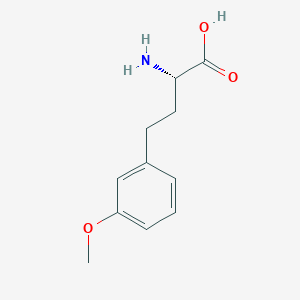
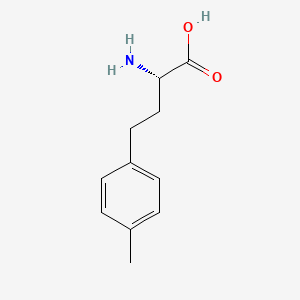
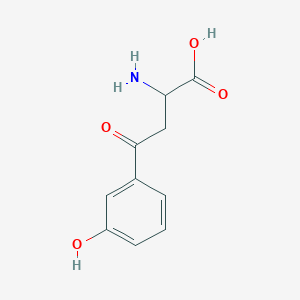
![2-Bromo-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B8012973.png)
